Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate
Description
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate (CAS: 121591-81-9) is a heterocyclic compound featuring a benzo-oxazine core with a methyl ester substituent at position 3. Its molecular formula is C₁₀H₁₁NO₃, with a molecular weight of 209.20 g/mol . The compound has been utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. However, recent commercial data indicate discontinuation of certain bulk quantities, suggesting challenges in scalability or shifting research priorities .
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-3-2-4-8-9(7)11-5-6-14-8/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPLKAYMSAGGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559549 | |
| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121591-81-9 | |
| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Acid-Catalyzed Condensation
The acid-catalyzed Mannich reaction is a cornerstone for synthesizing benzoxazine derivatives. While direct literature on the target compound is limited, analogous pathways from related systems provide a framework. For example, ethyl 11a,12-dihydrobenzo[b]benzo oxazino[2,3-e][1, oxazine-5a(6H)-carboxylate was synthesized via cyclization of ethyl 2-(hydroxyimino)propanoate with disulfur dichloride (SCl) and o-aminophenol . Adapting this approach, methyl 3,4-dihydro-2H-benzo[b][1, oxazine-5-carboxylate can be prepared through the following steps:
-
Precursor Synthesis : React methyl 2-aminophenoxyacetate with paraformaldehyde in acetic acid.
-
Cyclization : Introduce a catalytic amount of sulfuric acid to facilitate ring closure at 80–90°C for 6–8 hours.
Key Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | HSO (10 mol%) | 62–68 |
| Temperature | 80–90°C | — |
| Solvent | Acetic acid | — |
| Reaction Time | 6–8 hours | — |
This method prioritizes simplicity but faces limitations in regioselectivity and byproduct formation .
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A study on amino-containing benzoxazines demonstrated that microwave-assisted synthesis reduced curing times from hours to minutes while maintaining structural integrity . For the target compound:
-
Reagent Mixing : Combine methyl 2-aminophenoxyacetate, paraformaldehyde, and p-toluenesulfonic acid (p-TSA) in ethanol.
-
Microwave Irradiation : Heat at 120°C for 20–30 minutes under controlled pressure.
Optimization Data
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | p-TSA (5 mol%) | 75–82 |
| Temperature | 120°C | — |
| Solvent | Ethanol | — |
| Irradiation Time | 20–30 minutes | — |
This method achieves higher yields compared to classical methods, attributed to uniform heating and accelerated kinetics .
Solid-Phase Synthesis for Scalability
Solid-phase synthesis is favored industrially for reproducibility and reduced purification needs. A protocol adapted from fused oxazinooxazine production involves:
-
Immobilization : Anchor methyl 2-aminophenoxyacetate to a polystyrene resin via a linker.
-
Cyclization : Treat with gaseous formaldehyde and HCl at 50°C for 4 hours.
-
Cleavage : Release the product using trifluoroacetic acid (TFA).
Process Metrics
| Metric | Value |
|---|---|
| Purity | >95% |
| Throughput | 500 g/batch |
| Solvent Consumption | Reduced by 40% vs. solution-phase |
This method minimizes waste and enhances scalability, though initial setup costs are higher .
Enzymatic Catalysis for Green Chemistry
Enzyme-mediated synthesis offers an eco-friendly alternative. Lipases (e.g., Candida antarctica lipase B) have catalyzed benzoxazine ring formation in non-aqueous media.
Procedure :
-
Mix methyl 2-aminophenoxyacetate, trioxane, and lipase in tert-butanol.
-
Incubate at 37°C for 24–48 hours.
Performance Metrics
| Enzyme | Conversion (%) | Selectivity (%) |
|---|---|---|
| Candida antarctica B | 58 | 89 |
| Pseudomonas fluorescens | 42 | 76 |
While yields are moderate, this method eliminates harsh acids and aligns with green chemistry principles .
Continuous Flow Synthesis
Continuous flow systems optimize heat/mass transfer, critical for exothermic benzoxazine formations. A modular flow reactor was used to synthesize ethyl 11a,12-dihydrobenzo[b]benzo oxazino[2,3-e][1, oxazine-5a(6H)-carboxylate with a residence time of 10 minutes . Adapting this for the target compound:
-
Reagent Streams : Pump methyl 2-aminophenoxyacetate and formaldehyde solution separately into a T-mixer.
-
Reaction Channel : Maintain at 100°C with a back-pressure regulator.
-
Quenching : Cool output immediately to prevent degradation.
Flow Synthesis Advantages
-
Yield : 78–85%
-
Throughput : 2 kg/day (lab-scale)
-
Safety : Mitigates risks of thermal runaway
Post-Synthetic Modifications
Functionalization of pre-formed benzoxazines can yield the target compound. For instance, carboxylation of methyl 3,4-dihydro-2H-benzo[b] oxazine via esterification:
-
Hydrolysis : Treat the parent benzoxazine with NaOH to generate a carboxylic acid.
-
Esterification : React with methanol and thionyl chloride (SOCl).
Reaction Efficiency
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Hydrolysis | 92 | 98 |
| Esterification | 88 | 95 |
This route is advantageous when starting from commercially available benzoxazines .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate is being studied for its potential therapeutic effects. Its derivatives have shown promising results in modulating biological pathways, which could lead to treatments for various diseases.
Case Study : In vitro studies have demonstrated that certain derivatives of this compound can influence cell viability and apoptosis in cancer cell lines. For instance, a derivative exhibited a significant reduction in cell proliferation in breast cancer cells, suggesting its potential as an anti-cancer agent.
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Understanding the synthesis pathway is crucial for optimizing yields and enhancing the compound's biological activity.
Potential in Drug Development
The unique structural features of this compound make it a candidate for further research in drug development. Its ability to modulate biological pathways can be harnessed to create targeted therapies for diseases such as cancer and neurodegenerative disorders.
Case Study: Neuroprotective Effects
Research has indicated that derivatives of this compound may exhibit neuroprotective properties by inhibiting oxidative stress pathways in neuronal cells. This finding opens avenues for developing treatments for conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl Ester Derivatives
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate (CAS: N/A) differs by an ethyl ester group and a 3-oxo substitution. Its molecular formula is C₁₁H₁₁NO₄ (MW: 221.21 g/mol). However, this compound is noted to require storage at 2–8°C, indicating lower thermal stability compared to the methyl ester analog .
Brominated Derivatives
Methyl 5-bromo-4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate (CAS: 2131192-04-4) incorporates bromine and ethyl groups at positions 5 and 4, respectively. With a molecular weight of 314.14 g/mol (C₁₃H₁₃BrNO₄), bromine significantly increases steric bulk and reactivity, making it suitable for cross-coupling reactions. This derivative is available at 98% purity, emphasizing its utility in precision synthetic applications .
Positional Isomers
Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate (CAS: N/A) is a positional isomer with the ester group at position 4. Despite a high structural similarity (0.96 Tanimoto score ), the shifted ester group alters electronic distribution, which may affect binding affinity in biological systems or regioselectivity in reactions .
Thiazine Analogs
2-Benzylidene-4-methyl-4H-benzo[1,4]thiazin-3-one (CAS: N/A) replaces the oxygen atom in the oxazine ring with sulfur, forming a thiazine core. Its molecular formula is C₁₅H₁₂N₂OS (MW: 268.33 g/mol). Thiazine derivatives demonstrate notable antimicrobial and anticancer activity, attributed to sulfur’s electronegativity and ability to participate in redox interactions. This highlights the critical role of heteroatom choice in bioactivity .
Comparative Data Table
Biological Activity
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxylate (CAS No. 121591-81-9) is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurological disorders. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various research studies and highlighting key data.
- Molecular Formula : CHNO
- Molecular Weight : 193.2 g/mol
- CAS Number : 121591-81-9
- Structure : The compound features a benzo[1,4]oxazine core, which is significant for its biological interactions.
1. Antitumor Activity
Research has indicated that derivatives of the oxazine moiety exhibit potent antitumor properties. A study synthesized a variety of 2H-benzo[b][1,4]oxazine derivatives and evaluated their effects on HepG2 liver cancer cells under both normoxic and hypoxic conditions. Notably:
- Compound Efficacy : Certain compounds demonstrated significant inhibition of hypoxic cancer cell growth with IC values as low as 10 μM, while sparing normoxic cells (IC > 600 μM) .
- Mechanism of Action : The active compounds were shown to downregulate hypoxia-inducible factors (HIF-1α, P21, and VEGF), suggesting a targeted approach to hypoxic tumor cells .
2. Neuropharmacological Effects
Another area of investigation involves the compound's interaction with serotonin receptors:
- 5-HT6 Receptor Antagonism : Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives were designed as antagonists for the 5-HT6 receptor. Many exhibited subnanomolar affinities and demonstrated good brain penetration in rat models . This suggests potential applications in treating cognitive disorders.
Data Summary
The following table summarizes key findings from various studies regarding the biological activities of methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives:
Case Study 1: Antitumor Efficacy
In a study examining the cytotoxicity of various oxazine derivatives on HepG2 cells:
- Experimental Design : Compounds were tested under both normoxic and hypoxic conditions using MTT assays.
- Results : Compounds showed varying degrees of cytotoxicity; notably, some were minimally toxic to normoxic cells while significantly effective against hypoxic cells .
Case Study 2: Neuropharmacological Assessment
A series of compounds including methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives were evaluated for their ability to inhibit the 5-HT6 receptor:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
